![molecular formula C7H13NO B2712189 N-cyclobutyl-N-methylacetamide CAS No. 1443457-71-3](/img/structure/B2712189.png)
N-cyclobutyl-N-methylacetamide
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Overview
Description
“N-methylacetamide” (NMA) is an organic compound with the formula CH3CONHCH3. It is a colorless liquid or solid and is soluble in water, ethanol, benzene, ether, and chloroform . It is used as a chemical intermediate in the production of life science, agrochemicals, electronic materials, and construction materials .
Synthesis Analysis
N-methylacetamide can be synthesized from acetic acid and methylamine. The reaction involves amination, water evaporation, acid evaporation, and fractionation .
Molecular Structure Analysis
The molecular structure of N-methylacetamide consists of a carbonyl group (C=O) and an amide group (NH). The nitrogen atom in the amide group is sp2 hybridized, and its lone pair is delocalized via resonance across the nitrogen, carbon, and oxygen atoms of the carbonyl group .
Chemical Reactions Analysis
N-methylacetamide is involved in hydrogen bond formation and breaking in complex environments. It forms hydrogen-bonded chains of NMA molecules .
Physical And Chemical Properties Analysis
N-methylacetamide is a colorless liquid or solid. It is soluble in water, ethanol, benzene, ether, and chloroform .
Scientific Research Applications
Histamine H3 Receptor Antagonism and Cognitive Performance
Compounds structurally related to N-cyclobutyl-N-methylacetamide, such as GSK189254, have been explored for their potential as histamine H3 receptor antagonists. GSK189254 demonstrates high affinity for human and rat H3 receptors, showing over 10,000-fold selectivity over other tested targets. Its application in preclinical models suggests potential for treating dementia in Alzheimer's disease and other cognitive disorders, evidenced by improved performance in various cognition paradigms (Medhurst et al., 2007).
Synthesis and Antimicrobial Evaluation
The synthesis and evaluation of heterocyclic compounds incorporating sulfamoyl moiety, related to the synthesis pathways that could involve N-cyclobutyl-N-methylacetamide, demonstrate the antimicrobial potential of novel synthesized compounds. These studies highlight the role of structural modification in enhancing biological activity and developing new antimicrobial agents (Darwish et al., 2014).
Amide Hydrolysis Kinetics
Research into N-methylacetamide (NMA) hydrolysis kinetics offers insights into the stability and reactivity of N-substituted amides in various conditions, which is crucial for understanding the chemical behavior of compounds like N-cyclobutyl-N-methylacetamide in biological systems or synthetic processes. The study shows that hydrolysis is pH-dependent and influenced by the size of the substituent on the carbonyl carbon atom (Duan et al., 2010).
Infrared Spectroscopy and Chemical Analysis
The IR spectrum analysis of N-methylacetamide, considering its structural similarity to N-cyclobutyl-N-methylacetamide, provides valuable information on the amide I, II, and III bands. This research is instrumental in understanding the molecular vibrations and structural components of similar compounds, aiding in their characterization and analysis (Ji et al., 2020).
Antidepressant Effects and Neurochemical Mechanisms
Although not directly linked to N-cyclobutyl-N-methylacetamide, studies on ketamine, an NMDA receptor antagonist, shed light on the mechanisms through which structurally related compounds might influence neurochemical pathways and exhibit rapid antidepressant effects. Understanding these mechanisms can guide the development of novel therapeutic agents for psychiatric disorders (Berman et al., 2000).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other acetamides, it may interact with its targets through hydrogen bonding .
Biochemical Pathways
The biochemical pathways affected by N-cyclobutyl-N-methylacetamide are currently unknown. Given the lack of specific target identification, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of N-cyclobutyl-N-methylacetamide’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-cyclobutyl-N-methylacetamide. Specific details about how such factors influence this compound are currently unknown .
properties
IUPAC Name |
N-cyclobutyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)8(2)7-4-3-5-7/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQCQPYUIFTOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-N-methylacetamide |
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